4-Methoxybenzofuran-2-carboxylic acid

Overview

Description

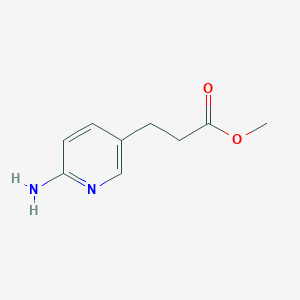

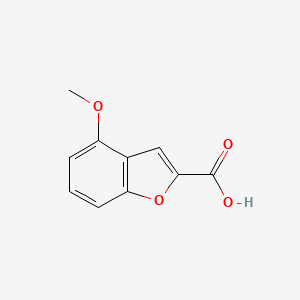

4-Methoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . The compound is also known by other names such as 2-Benzofurancarboxylic acid, 4-methoxy- .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8O4/c1-13-7-3-2-4-8-6 (7)5-9 (14-8)10 (11)12/h2-5H,1H3, (H,11,12) . This indicates the connectivity and hydrogen count of the molecule’s atoms, which can be used to deduce its molecular structure .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 352.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.0±3.0 kJ/mol and a flash point of 166.9±22.3 °C .Scientific Research Applications

Synthesis of Novel Compounds

4-Methoxybenzofuran-2-carboxylic acid is used in the synthesis of novel polycyclic heteroaromatic compounds. These compounds include various fused or bound structures such as pyrido[1,4]benzothiazine, thiazole, and pyridine derivatives, demonstrating the versatility of this acid in synthesizing complex chemical structures (Patankar et al., 2008).

Total Synthesis of Natural Products

This compound is also a key component in the total synthesis of natural products like vignafuran and coumestrol. Its role in these syntheses involves key steps such as benzo[b]furan ring formation, highlighting its importance in the synthesis of biologically relevant compounds (Hiroya et al., 2000).

Formation of Radical Zwitterions

Another notable application is in the formation of radical zwitterions from methoxylated benzoic acids. This process involves electron transfer reactions yielding radical zwitterions, which are significant in understanding electron transfer processes in organic chemistry (Steenken et al., 1977).

Cyclisation and Ring Opening Reactions

This compound is instrumental in cyclisation reactions, leading to the formation of different benzofuran derivatives. These reactions demonstrate the compound's utility in creating structurally diverse molecules, which can be valuable in various chemical syntheses (Abdel‐Wahhab & El-Assal, 1968).

Antimicrobial Activity

Some derivatives of this compound have been studied for their antimicrobial activity. This research is significant in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Patel et al., 2011).

Kinetic Resolution in Synthetic Chemistry

It has been used in the kinetic resolution of racemic secondary alcohols, showcasing its potential in producing optically active carboxylic esters. This application is critical in the field of asymmetric synthesis, which is fundamental in creating chiral drugs and other bioactive molecules (Shiina & Nakata, 2007).

Safety and Hazards

The safety information for 4-Methoxybenzofuran-2-carboxylic acid indicates that it may be harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . More detailed safety data can be found in the compound’s Material Safety Data Sheet .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways, leading to their downstream effects .

Result of Action

Benzofuran compounds are known to have various effects at the molecular and cellular level, contributing to their biological activities .

Properties

IUPAC Name |

4-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGOMFYYKYOPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)